molecular formula C12H8Cl2O4S2 B1265690 4,4'-Biphenyldisulfonyl chloride CAS No. 3406-84-6

4,4'-Biphenyldisulfonyl chloride

Cat. No. B1265690
CAS RN: 3406-84-6
M. Wt: 351.2 g/mol
InChI Key: OTFAWEIFBPUXOH-UHFFFAOYSA-N
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Description

4,4’-Biphenyldisulfonyl chloride is a chemical compound with the molecular formula C12H8Cl2O4S2 . It has an average mass of 351.225 Da and a monoisotopic mass of 349.924103 Da . It is also known by other names such as [1,1’-Biphenyl]-4,4’-disulfonyl dichloride and Biphenyl-4,4’-disulfonyl dichloride .


Synthesis Analysis

Biphenyl-4,4’-disulfonyl chloride has been used in the synthesis of 6 A,6 D -diamino-6 A,6 D -dideoxy-β-cyclodextrin .


Molecular Structure Analysis

The molecular structure of 4,4’-Biphenyldisulfonyl chloride consists of 29 bonds in total, including 21 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 sulfones .


Chemical Reactions Analysis

Biphenyl-4,4’-disulfonyl chloride reacts with cycloinulohexaose in pyridine to form capped cyclofructan, 6 A,6 C -di- O - (biphenyl-4,4’-disulfonyl)-cycloinulohexaose .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 476.7±38.0 °C at 760 mmHg, and a flash point of 242.1±26.8 °C . It has 4 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations . It decomposes in contact with water and is insoluble in water .

Scientific Research Applications

Activation of Hydroxyl Groups

4-Fluorobenzenesulfonyl chloride, a compound related to 4,4'-biphenyldisulfonyl chloride, shows effectiveness in activating hydroxyl groups of polymeric carriers. This reagent allows for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This activation is beneficial for therapeutic applications, including bioselective separation of lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Synthesis of Quadruple Calix[4]arene

The synthesis of a quadruple calix[4]arene, a macrocyclic compound, was efficiently achieved using 4,4'-biphenyldisulfonyl chloride. This synthesis demonstrates its utility in constructing complex organic structures, as seen in the X-ray crystal structure of the compound (Hwang & Kim, 2000).

Development of Ketooximes and Their Complexes

Research involving the reaction of chloroacetyl chloride with biphenyl led to the creation of 4-biphenylhydroximoyl chloride, and subsequently, various ketooximes. These ketooximes, along with their metal complexes, have been characterized for potential applications, showcasing the versatility of biphenyl derivatives in coordination chemistry (Karipcin & Arabali, 2006).

Improvement of Detection Responses in LC-MS

Derivatization methods using reagents like 4-nitrobenzenesulfonyl chloride significantly enhance the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). This approach is crucial for accurate quantification in biological fluids, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

Creation of Polyamide Thin Film Composite Membranes

Innovative synthesis of tri- and tetra-functional biphenyl acid chlorides, including variants of 4,4'-biphenyldisulfonyl chloride, has led to the development of thin film composite reverse osmosis membranes. These membranes display significant potential in water purification technologies, thanks to their enhanced salt rejection and flux performance (Li et al., 2007; Li et al., 2008).

Nickel-Catalyzed Cross-Coupling Reactions

The use of 4,4'-biphenyldisulfonyl chloride in nickel-catalyzed cross-coupling reactions demonstrates its role in synthesizing complex organic compounds. This process is significant in organic synthesis, providing a pathway to create diverse chemical structures (Everson et al., 2014).

Mining the Chemical Space

Polymer-supported benzenesulfonamides prepared from 4,4'-biphenyldisulfonyl chloride have been used in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, highlighting its role in advancing synthetic chemistry (Fülöpová & Soural, 2015).

Synthesis under Microwave Irradiation

The synthesis of biphenyl-4,4'-disulfonyl chloride under microwave irradiation represents an advancement in synthetic methodologies. This method offers enhanced efficiency and increased yield, indicating the evolving nature of chemical synthesis techniques (Le et al., 2009).

Antibacterial Applications

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, derived from reactions involving 4,4'-biphenyldisulfonyl chloride, have shown potent antibacterial properties. This underscores the potential pharmaceutical applications of biphenyl derivatives in combating bacterial infections (Abbasi et al., 2015).

Isomerism Effect in Layered Frameworks

The study of organic salts of 4,4'-biphenyldisulfonic acid with primary amines revealed the isomerism effect on the flexibility of layered frameworks. This research contributes to the understanding of molecular interactions and structural dynamics in organic compounds (Mizobe et al., 2007).

Safety And Hazards

4,4’-Biphenyldisulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, and storing in a corrosive-resistant container with a resistant inner liner .

properties

IUPAC Name

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAWEIFBPUXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063016
Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Biphenyldisulfonyl chloride

CAS RN

3406-84-6
Record name [1,1′-Biphenyl]-4,4′-disulfonyl dichloride
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Record name (1,1'-Biphenyl)-4,4'-disulfonyl dichloride
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Record name 4,4'-Biphenyldisulfonyl chloride
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Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Record name 4,4'-bis(phenylsulphonyl) dichloride
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Synthesis routes and methods

Procedure details

Under the nitrogen gas atmosphere, chloro sulfuric acid is diluted by adding chloro sulfuric acid (21.184 mmol) into methylene chloride (40 ml), and biphenyl (6.168 g, 40.00 mmol) is added gradually into a container in which diluted chloro sulfuric acid is contained keeping the temperature at 0° C., then stirred at the room temperature for 6 hours. The obtained reacted mixture is poured into brine, and deposited white insoluble is removed by suction filtration. Since the small amount of product is possible to be remained, the residue is washed well by methylene chloride. Then the filtrate is extracted by methylene chloride (150 ml×3), and the separated organic phase is dried up using magnesium sulfate. Solvent is vaporized off under vacuum condition, and the obtained crude product is isolated by a column chromatography (φ=50 mm, h=100 mm×2; CH2Cl2), further refined by recrystallization (CHCl3) and 4,4′-biphenyldisulfonylchloride is obtained as a colorless crystal (8.201 g, 23.349 mmol, 58%) (compound A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
DA Baker, GC East… - Journal of applied …, 2001 - Wiley Online Library
The syntheses of 1,6‐hexanedisulfonyl azide, 1,10‐decanedisulfonyl azide, 1,3‐benzenedisulfonyl azide, 1,5‐naphthalenedisulfonyl azide, 2,6‐naphthalenedisulfonyl azide, and 4,4′‐…
Number of citations: 32 onlinelibrary.wiley.com
R Kleene - Journal of the American Chemical Society, 1942 - ACS Publications
Ten grams of phenylcyclohexane and 11.6 g. of benzene-sulfonyl chloride were placed together with 50 ml. of car-bon disulfide in a small flask. Ten grams of aluminum chloride was …
Number of citations: 0 pubs.acs.org
N Bilow, RI Akawie, LJ Miller… - 1967 - apps.dtic.mil
The object of this program was to obtain crosslinked polyphenylene resins through the identification of chemical curing agents and the development of curing processes. Improved …
Number of citations: 2 apps.dtic.mil
GT Hwang, BH Kim - Synthetic Communications, 2000 - Taylor & Francis
A quadruple calix[4]arene has been synthesized efficiently from the known diaminocalix[4]arene and 4,4′-biphenyldisulfonyl chloride in just one step (38% yield). The compound has …
Number of citations: 3 www.tandfonline.com
G Zarei, K Tabatabaeian - Asian Journal of Chemistry, 2010 - researchgate.net
Benzyl, allenyl and heteroaromatic methyl cobaloximes react with 4, 4'-biphenyl disulfonyl chloride under photochemical and anaerobic conditions at 0 ºC to give a variety of products …
Number of citations: 0 www.researchgate.net
F Irreverre, M Sullivan - Journal of the American Chemical Society, 1942 - ACS Publications
Ten grams of phenylcyclohexane and 11.6 g. of benzene-sulfonyl chloride were placed together with 50 ml. of car-bon disulfide in a small flask. Ten grams of aluminum chloride was …
Number of citations: 1 pubs.acs.org
M Renoll - Journal of the American Chemical Society, 1942 - ACS Publications
Synthetic epi-lactose octaacetate was converted to acetobromo-epi-lactose, which was in turn re-duced to the known lactal hexaacetate, from which p-lactose octaacetate was obtained …
Number of citations: 4 pubs.acs.org
AL Cordry - 1983 - search.proquest.com
Hydroxymethylferrocene was chemically bonded to tin oxide glass film electrodes by two different sulfonyl compounds, p-carboxybenzenesulfonyl chloride and 4, 4'biphenyldisulfonyl …
Number of citations: 3 search.proquest.com
I Tabushi, K Yamamura… - Journal of the American …, 1984 - ACS Publications
The fundamental aspects underlying the regioselective capping reaction of/3-cyclodextrin (hereafter abbreviated as/3-CD) were studied, using a series of rigid, aromatic disulfonyl …
Number of citations: 156 pubs.acs.org
JR CAMPBELL, RE HATTON - The Journal of Organic Chemistry, 1961 - ACS Publications
Several new diaryl sulfides and the corresponding sulfones were prepared for study in one extensive program in this Laboratory. Preparation of the sulfides was somewhat different from …
Number of citations: 8 pubs.acs.org

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